Cas no 953718-14-4 (N-(Dicyclopropylmethyl)cyclopropanamine)

N-(Dicyclopropylmethyl)cyclopropanamine structure
953718-14-4 structure
Product Name:N-(Dicyclopropylmethyl)cyclopropanamine
CAS No:953718-14-4
MF:C10H17N
MW:151.24868273735
CID:5049149
PubChem ID:16783025
Update Time:2025-11-01

N-(Dicyclopropylmethyl)cyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • N-(dicyclopropylmethyl)cyclopropanamine
    • N-(Dicyclopropylmethyl)cyclopropanamine
    • Inchi: 1S/C10H17N/c1-2-7(1)10(8-3-4-8)11-9-5-6-9/h7-11H,1-6H2
    • InChI Key: VDZRTQJTIJNIQR-UHFFFAOYSA-N
    • SMILES: N(C1CC1)C(C1CC1)C1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 142
  • XLogP3: 1.9
  • Topological Polar Surface Area: 12

N-(Dicyclopropylmethyl)cyclopropanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N298746-100mg
N-(Dicyclopropylmethyl)cyclopropanamine
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100mg
$ 115.00 2022-06-03
TRC
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$ 435.00 2022-06-03
TRC
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$ 660.00 2022-06-03
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$348.0 2023-09-22
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$364.0 2023-09-22
Enamine
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$381.0 2023-09-22
Enamine
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$397.0 2023-09-22
Enamine
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$414.0 2023-09-22
Enamine
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$810.0 2023-09-22
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Additional information on N-(Dicyclopropylmethyl)cyclopropanamine

Recent Advances in the Study of N-(Dicyclopropylmethyl)cyclopropanamine (CAS: 953718-14-4)

N-(Dicyclopropylmethyl)cyclopropanamine (CAS: 953718-14-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This structurally unique molecule, featuring multiple cyclopropyl groups, has demonstrated intriguing biological activities that warrant further investigation. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits selective modulation of certain neurotransmitter systems, particularly showing affinity for sigma receptors. The research team employed advanced computational modeling techniques combined with in vitro binding assays to characterize its receptor interaction profile. Their findings suggest potential applications in neurological disorders, though further validation is required.

From a synthetic chemistry perspective, several innovative approaches to N-(Dicyclopropylmethyl)cyclopropanamine production have been reported. A notable 2024 paper in Organic Letters described an efficient asymmetric synthesis route that achieves high enantiomeric purity, addressing previous challenges in stereochemical control. This advancement is particularly important as the compound's biological activity appears to be stereospecific.

In pharmacological studies, researchers have observed that this compound demonstrates a unique pharmacokinetic profile, with good blood-brain barrier penetration and favorable metabolic stability. These characteristics make it an attractive candidate for central nervous system-targeted therapies. Current investigations are exploring structure-activity relationships through systematic modification of its cyclopropyl groups.

The safety profile of N-(Dicyclopropylmethyl)cyclopropanamine is under active investigation. Preliminary toxicological studies indicate a relatively wide therapeutic window, though comprehensive safety assessments are ongoing. Researchers emphasize the need for thorough evaluation of potential off-target effects given its complex polycyclic structure.

Looking forward, this compound represents an interesting case study in the design of conformationally restricted amine derivatives for pharmaceutical applications. Its unique structural features challenge conventional medicinal chemistry paradigms while offering new opportunities for drug discovery. Future research directions likely include optimization of its physicochemical properties and expansion of its therapeutic potential beyond initial neurological indications.

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